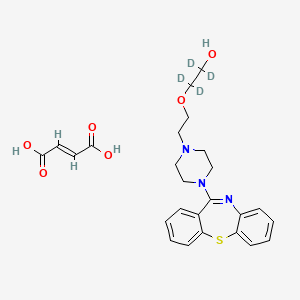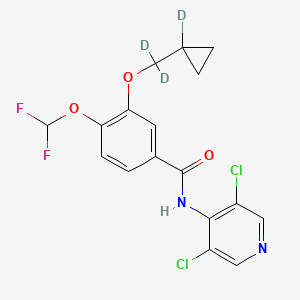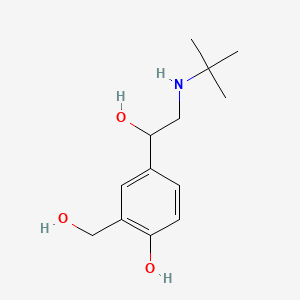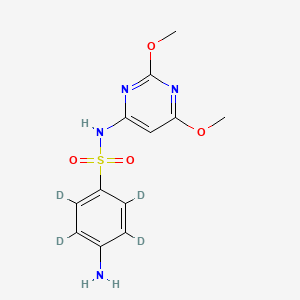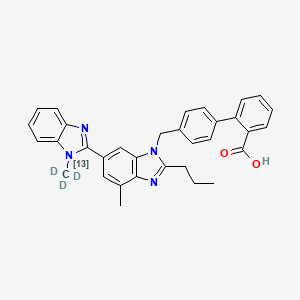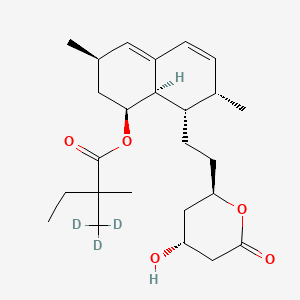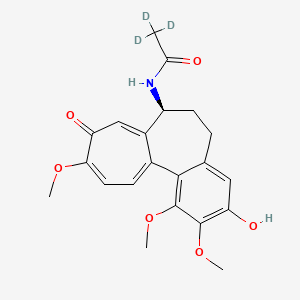
3-Demethyl Colchicine-d3
Descripción general
Descripción
3-Demethyl Colchicine-d3 is the labelled analogue of 3-Demethyl Colchicine, which is a metabolite of Colchicine . Colchicine is a medication used for the treatment of gout . It has a molecular formula of C21H20D3NO6 and a molecular weight of 388.43 .
Synthesis Analysis
Biotransformation of colchicine into its pharmacologically active regiospecific derivative 3-Demethyl Colchicine (3-DMC) mediated by microbial monooxygenases is an economic and promising strategy for the production of this inexpensive and potent anti-cancer drug . The optimum parameters for maximum recovery of 3-DMC are temperature (50°C), pH (10), and process time (120 minutes) when chloroform (1% v/v) is used as an extraction solvent .Molecular Structure Analysis
The molecular structure of 3-Demethyl Colchicine-d3 consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación
Bioconversion and Production
- The bioconversion of colchicine into its pharmacologically active derivative, 3-demethylated colchicine (3-DMC), using P450BM3 enzyme and Bacillus megaterium, presents a promising and economical strategy for producing this potent anticancer drug. The utilization of continuous stirred tank reactor (CSTR) and packed-bed reactor (PBR) demonstrates significant efficiency in the production process (Dubey et al., 2013).
Extraction Optimization
- The optimization of process parameters for the extraction of 3-DMC from fermentation broth has been significantly improved through the application of response surface methodology (RSM) and central composite design (CCD), emphasizing the impact of temperature, pH, and process time on the recovery of 3-DMC (Dubey et al., 2011).
Anticancer Drug Development
- The production of 3-DMC, a colchicine derivative, via fermentation using Bacillus megaterium ACBT03 has been explored. The process optimization, considering nutritional components and fermentation parameters, contributes to developing anticancer drugs from colchicine derivatives (Dubey & Behera, 2011).
Recombinant Bacterial Systems
- The use of recombinant Escherichia coli expressing P450 BM-3 for the enhanced bioconversion of colchicine into 3-DMC highlights the potential of genetic engineering in improving the efficiency of drug production processes (Dubey et al., 2013).
Solvent System Optimization
- Research on optimizing solvent systems for maximizing 3-DMC recovery using response surface methodology offers insights into improving the commercial viability of this biotransformed anti-cancer drug (Jawed et al., 2015).
Bacterial Strain Development
- The development of mutant strains of Bacillus megaterium for enhanced demethylation of colchicine, leading to higher yields of 3-DMC, underscores the role of microbial genetic modification in pharmaceutical production (Dubey et al., 2008).
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693408 | |
| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Demethyl Colchicine-d3 | |
CAS RN |
1314417-96-3 | |
| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



